benzyl (2S)-4,6-dioxopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with a benzyl group and two oxo groups at the 4 and 6 positions, along with a carboxylate group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and a piperidine derivative in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl (2S)-4,6-dioxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzyl (2S)-4,6-dioxopiperidine-2-carboxylate: shares structural similarities with other piperidine derivatives, such as (2S)-5-benzyl-3,6-dioxo-2-piperazineacetic acid and benzyl N-[(2S)-5-(diaminomethylamino)-1-[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate.
Uniqueness
- The unique combination of the benzyl group and the oxo groups at specific positions on the piperidine ring gives this compound distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
653589-22-1 |
---|---|
Molecular Formula |
C13H13NO4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
benzyl (2S)-4,6-dioxopiperidine-2-carboxylate |
InChI |
InChI=1S/C13H13NO4/c15-10-6-11(14-12(16)7-10)13(17)18-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,14,16)/t11-/m0/s1 |
InChI Key |
GZFYCJWRVMXNSH-NSHDSACASA-N |
Isomeric SMILES |
C1[C@H](NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)CC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.